molecular formula C20H18F3N5O B15117884 2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15117884
M. Wt: 401.4 g/mol
InChI Key: GFWMYDJUJKJKCO-UHFFFAOYSA-N
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Description

2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that features a unique structure combining pyridine, pyrrolidine, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the Pyridine Moiety: This step typically involves coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.

    Formation of the Pyrimidine Ring: This can be synthesized through condensation reactions involving appropriate nitriles and amidines under high-temperature conditions.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the best catalysts, solvents, and temperatures.

    Scale-Up Procedures: Ensuring that the reactions can be scaled up from laboratory to industrial scale without loss of efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the pyridine moiety using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

    Solvents: Common solvents include dichloromethane, ethanol, and dimethyl sulfoxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their pharmacological properties.

Scientific Research Applications

2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of pyridine, pyrrolidine, and pyrimidine rings, which confer distinct pharmacological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C20H18F3N5O

Molecular Weight

401.4 g/mol

IUPAC Name

2-[5-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C20H18F3N5O/c21-20(22,23)15-4-3-6-24-19(15)27-11-13-9-26(10-14(13)12-27)17-8-18(29)28-7-2-1-5-16(28)25-17/h1-8,13-14H,9-12H2

InChI Key

GFWMYDJUJKJKCO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=CC(=O)N4C=CC=CC4=N3)C5=C(C=CC=N5)C(F)(F)F

Origin of Product

United States

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